

ent-Thiamphenicol CAS number and molecular weight

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Compound of Interest

Compound Name: *ent-Thiamphenicol*

Cat. No.: *B1683590*

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Technical Guide: ent-Thiamphenicol

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Thiamphenicol is the enantiomer of the broad-spectrum antibiotic Thiamphenicol. As a methyl-sulfonyl derivative of Chloramphenicol, it is an antimicrobial agent that exhibits its effects through the inhibition of bacterial protein synthesis.[1][2] This document provides a comprehensive technical overview of **ent-Thiamphenicol**, including its chemical properties, mechanism of action, and relevant experimental protocols to facilitate further research and development.

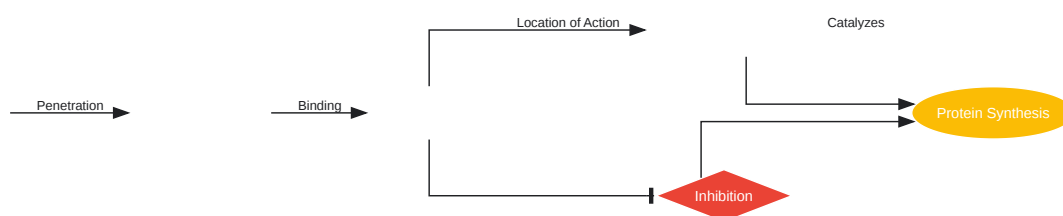
Core Physicochemical Data

The fundamental chemical and physical properties of **ent-Thiamphenicol** are summarized below.

Property	Value	Reference
CAS Number	19934-71-5	[1]
Molecular Weight	356.22 g/mol	[1]
Molecular Formula	C ₁₂ H ₁₅ Cl ₂ NO ₅ S	[1]
Synonyms	ent-Dextrosulphenidol, (S,S)- Thiamphenicol, 2,2-dichloro-N- [(1S,2S)-2-hydroxy-1-((hydroxymethyl)-2-[4-((methylsulfonyl)phenyl]ethyl]ac etamide	

Mechanism of Action

ent-Thiamphenicol functions by targeting and inhibiting bacterial protein synthesis. This is achieved through its binding to the 50S ribosomal subunit, which in turn obstructs the activity of peptidyl transferase. This enzyme is critical for the formation of peptide bonds between amino acids during the elongation phase of protein translation. By preventing the proper positioning of aminoacyl-tRNA and the growing peptide chain, **ent-Thiamphenicol** effectively halts protein production, leading to a bacteriostatic effect.



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Mechanism of action for **ent-Thiamphenicol**.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of **ent-Thiamphenicol**. These protocols are based on established methods for Thiamphenicol and can be adapted for its enantiomer.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the inhibitory effect of **ent-Thiamphenicol** on bacterial protein synthesis in a cell-free system.

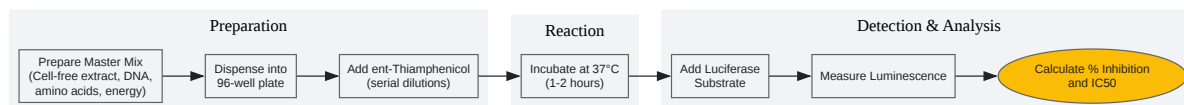
Materials:

- Bacterial cell-free extract (e.g., E. coli S30 extract)
- DNA template encoding a reporter protein (e.g., luciferase)
- Amino acid mixture
- Energy source (ATP, GTP)
- **ent-Thiamphenicol** stock solution
- Luciferase assay substrate
- Luminometer

Procedure:

- Prepare a master mix containing the cell-free extract, DNA template, amino acids, and energy source.
- Dispense the master mix into a 96-well plate.
- Add varying concentrations of **ent-Thiamphenicol** to the wells. Include a no-drug control.
- Incubate the plate at 37°C for 1-2 hours to allow for protein synthesis.
- Add the luciferase substrate to each well.

- Measure the luminescence using a luminometer.
- Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.



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Workflow for in vitro protein synthesis inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of **ent-Thiamphenicol** that prevents visible growth of a bacterium.

Materials:

- 96-well microtiter plates
- Mueller-Hinton Broth (MHB)
- Bacterial inoculum standardized to 0.5 McFarland
- **ent-Thiamphenicol** stock solution

Procedure:

- Perform serial two-fold dilutions of the **ent-Thiamphenicol** stock solution in MHB directly in the wells of the 96-well plate.
- Prepare a standardized bacterial inoculum and dilute it to a final concentration of approximately 5×10^5 CFU/mL in each well.

- Add the standardized bacterial inoculum to each well containing the **ent-Thiamphenicol** dilutions.
- Include a growth control (MHB + inoculum) and a sterility control (MHB only).
- Incubate the plates at 35-37°C for 16-20 hours.
- The MIC is the lowest concentration of **ent-Thiamphenicol** that completely inhibits visible bacterial growth.

Ribosome Binding Assay

This assay confirms the direct interaction of **ent-Thiamphenicol** with the bacterial ribosome, often through competition with a radiolabeled or fluorescently-labeled ligand.

Materials:

- Purified 70S ribosomes from E. coli
- Fluorescently-labeled antibiotic that binds to the 50S subunit (e.g., BODIPY-Erythromycin)
- **ent-Thiamphenicol**
- Binding buffer (e.g., 20 mM HEPES-KOH, 50 mM NH₄Cl, 10 mM Mg(CH₃COO)₂, 0.05% Tween-20)
- Fluorometer capable of measuring fluorescence polarization

Procedure:

- Incubate a fixed concentration of 70S ribosomes with the fluorescently-labeled antibiotic in the binding buffer until equilibrium is reached.
- Add increasing concentrations of **ent-Thiamphenicol** to the mixture.
- Incubate to allow for competitive binding to reach equilibrium.
- Measure the fluorescence polarization of each sample.

- A decrease in fluorescence polarization indicates displacement of the fluorescent probe by **ent-Thiamphenicol**, confirming binding to the ribosome.
- The data can be used to determine the binding affinity (K_i) of **ent-Thiamphenicol**.

Conclusion

ent-Thiamphenicol is a promising subject for antimicrobial research. Its well-defined mechanism of action, targeting the bacterial ribosome, provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore its efficacy, spectrum of activity, and potential for therapeutic applications. As with any enantiomeric compound, comparative studies with Thiamphenicol are crucial to fully elucidate its unique properties and potential advantages.

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References

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